1-Isopropyl-4-nitro-1H-pyrazole chemical properties
1-Isopropyl-4-nitro-1H-pyrazole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Isopropyl-4-nitro-1H-pyrazole
Authored by: Gemini, Senior Application Scientist
Publication Date: December 30, 2025
Abstract
The pyrazole nucleus is a privileged scaffold in modern medicinal and agricultural chemistry, forming the core of numerous approved drugs and potent agrochemicals.[1][2][3] 1-Isopropyl-4-nitro-1H-pyrazole emerges as a pivotal intermediate, offering a synthetically versatile platform for the development of novel molecular entities. Its structure, featuring a reactive nitro group and a lipophilic isopropyl substituent, provides a unique combination of properties for strategic molecular design. This guide provides an in-depth analysis of the synthesis, physicochemical properties, spectroscopic profile, and chemical reactivity of 1-Isopropyl-4-nitro-1H-pyrazole. We further explore its significant potential as a building block in drug discovery and agrochemical research, supported by detailed, field-proven experimental protocols and mechanistic insights.
Synthesis and Mechanistic Considerations
The most direct and common route to 1-Isopropyl-4-nitro-1H-pyrazole is through the N-alkylation of a 4-nitropyrazole precursor. This reaction leverages the nucleophilicity of the pyrazole nitrogen to displace a leaving group from an isopropyl electrophile. The choice of base and solvent is critical to ensure high regioselectivity and yield, favoring alkylation at the N1 position.
Primary Synthesis Route: N-Isopropylation of 4-Nitropyrazole
The reaction proceeds via an SN2 mechanism, where the deprotonated 4-nitropyrazole anion acts as the nucleophile. Anhydrous conditions are essential to prevent side reactions and ensure the efficacy of the base.
Caption: Synthetic workflow for the N-isopropylation of 4-nitropyrazole.
Detailed Experimental Protocol: Synthesis
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Materials: 4-Nitro-1H-pyrazole (1.0 eq), Isopropyl bromide (1.5 eq), Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 4-nitro-1H-pyrazole in anhydrous DMF, add anhydrous potassium carbonate.
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Add isopropyl bromide dropwise to the suspension at room temperature.
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Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous mixture with ethyl acetate (3x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1-Isopropyl-4-nitro-1H-pyrazole.
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Physicochemical and Spectroscopic Profile
The structural features of 1-Isopropyl-4-nitro-1H-pyrazole give rise to a distinct set of physical and spectroscopic properties.
Physicochemical Properties
The following properties have been computed and are available in public chemical databases.[4]
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | PubChem[4] |
| Molecular Weight | 155.15 g/mol | PubChem[4] |
| CAS Number | 97421-21-1 | PubChem[4] |
| XLogP3 | 0.8 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
Spectroscopic Analysis (Predicted)
While specific vendor spectra are available upon request[5][6], the expected spectroscopic characteristics can be reliably predicted from the molecular structure. This predictive analysis is a cornerstone of structural elucidation in organic chemistry.[7][8]
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Isopropyl CH: A septet is expected around δ 4.6-4.8 ppm due to coupling with the six methyl protons.
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Isopropyl CH₃: A doublet is expected around δ 1.5-1.6 ppm, integrating to 6 protons, due to coupling with the single methine proton.
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Pyrazole H3 & H5: Two distinct singlets are expected for the two protons on the pyrazole ring, likely in the δ 7.5-8.5 ppm region. The electron-withdrawing nitro group will shift these protons downfield.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Six distinct carbon signals are expected.
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Aliphatic Carbons: The isopropyl methine (CH) and methyl (CH₃) carbons will appear upfield.
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Aromatic Carbons: The three pyrazole ring carbons will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C4) will be significantly influenced by its electron-withdrawing nature.
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IR (Infrared) Spectroscopy:
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C-H Stretch (Aliphatic): Bands will appear just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the isopropyl group.
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C-H Stretch (Aromatic): Weaker bands may appear just above 3000 cm⁻¹ for the pyrazole C-H bonds.
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NO₂ Stretch: Two strong, characteristic absorption bands are the most diagnostic feature. The asymmetric stretch is expected around 1520-1560 cm⁻¹, and the symmetric stretch around 1340-1380 cm⁻¹.
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C=N/C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region corresponding to the pyrazole ring vibrations.
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MS (Mass Spectrometry):
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Molecular Ion (M⁺): A peak at m/z = 155 corresponding to the molecular weight is expected.
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Fragmentation: A prominent fragment at m/z = 112 would correspond to the loss of the isopropyl group ([M-43]⁺). Another possible fragmentation pathway is the loss of the nitro group ([M-46]⁺), leading to a peak at m/z = 109.
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Reactivity and Derivatization Potential
The synthetic utility of 1-Isopropyl-4-nitro-1H-pyrazole lies in the reactivity of its nitro group. This functional group serves as a synthetic handle for introducing nitrogen-based functionalities, which is a common strategy in the development of bioactive molecules.[9]
Key Transformation: Reduction of the Nitro Group
The reduction of the 4-nitro group to a 4-amino group is a robust and high-yielding transformation, typically achieved using metal-based reducing agents like iron, tin, or tin(II) chloride in an acidic medium.[9] This conversion is fundamental for creating derivatives for screening in agrochemical and pharmaceutical research.[9]
Caption: Key derivatization pathway via nitro group reduction.
Detailed Experimental Protocol: Nitro Reduction
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Materials: 1-Isopropyl-4-nitro-1H-pyrazole (1.0 eq), Iron powder (5.0 eq), Concentrated HCl (0.5 eq), Ethanol, Water.
-
Procedure:
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Suspend 1-Isopropyl-4-nitro-1H-pyrazole in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and add concentrated HCl dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
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Extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 4-Amino-1-isopropyl-1H-pyrazole.
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Applications in Research and Development
Agrochemical Synthesis
Pyrazole derivatives are a well-established class of compounds in agrochemical development, particularly as fungicides.[9] Many act as succinate dehydrogenase inhibitors (SDHIs) in the mitochondrial electron transport chain of fungi, which blocks cellular respiration and leads to cell death.[9] 1-Isopropyl-4-nitro-1H-pyrazole serves as an excellent starting material for novel SDHI candidates. The amino intermediate derived from it can be readily acylated to form pyrazole carboxamides, a core structure in many commercial fungicides.
Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a mainstay in drug design due to its ability to form key hydrogen bonds and engage in various receptor interactions.[10] It is found in numerous FDA-approved drugs for treating a wide range of conditions, from cancer to inflammatory diseases.[1][2] 1-Isopropyl-4-nitro-1H-pyrazole is a valuable building block for generating libraries of novel compounds. The isopropyl group can enhance lipophilicity and improve pharmacokinetic properties, while the versatile amino group allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
Safety and Handling
As with any nitroaromatic compound, appropriate safety precautions must be observed. While a specific safety data sheet (SDS) for this exact compound should be consulted, general guidelines for related nitropyrazoles apply.[11][12]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
1-Isopropyl-4-nitro-1H-pyrazole is a high-value chemical intermediate with significant potential in applied chemical research. Its straightforward synthesis, well-defined physicochemical profile, and, most importantly, the versatile reactivity of its nitro group make it an ideal starting point for the synthesis of complex molecular architectures. For researchers in drug discovery and agrochemical development, this compound represents a strategic building block for accessing novel pyrazole derivatives with finely tuned biological activities and physicochemical properties.
References
- BenchChem. (2025). Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis. Benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile.
- PubChem. 1-Isopropyl-4-nitro-1H-pyrazole | C6H9N3O2 | CID 13469824. National Center for Biotechnology Information.
- Guidechem. How to Synthesize 4-Nitropyrazole Efficiently?.
- Li, F., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5098.
- BLD Pharm. 1-Isopropyl-4-nitro-1H-pyrazole | 97421-21-1.
- AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 3-Nitro-1H-pyrazole.
- Fisher Scientific. (2021). SAFETY DATA SHEET: 5-Nitro-1H-pyrazole.
- BLDpharm. 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid | 1356543-47-9.
- ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Fisher Scientific. (2021). SAFETY DATA SHEET: 4-Nitro-1H-pyrazole.
- Organic Chemistry Portal. Synthesis of pyrazoles.
- Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4877.
- Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Google Patents. EP0749963A1 - N-alkylation method of pyrazole.
- Organic Syntheses. Procedure for the Synthesis of Substituted Pyrazoles.
- University of Colorado Boulder. Spectroscopy Problems. Department of Chemistry.
- Aaronchem. (2024). Safety Data Sheet.
- R Discovery. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond.
- ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. ChemComplete.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. nbinno.com [nbinno.com]
- 4. 1-Isopropyl-4-nitro-1H-pyrazole | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 97421-21-1|1-Isopropyl-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 6. 1356543-47-9|1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. lehigh.edu [lehigh.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. afgsci.com [afgsci.com]
- 12. fishersci.com [fishersci.com]
- 13. aaronchem.com [aaronchem.com]
